molecular formula C11H23BO3 B13458774 2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13458774
M. Wt: 214.11 g/mol
InChI Key: PGYBAAORJNOZDB-UHFFFAOYSA-N
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Description

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with an ethoxypropyl group and four methyl groups. The presence of the boron atom imparts unique chemical properties, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(3-ethoxypropyl)-1,3-propanediol with boric acid or boron trihalides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates. The reaction conditions often include the use of anhydrous solvents and a catalyst to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The ethoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Borohydrides.

    Substitution: Various substituted dioxaborolanes depending on the nucleophile used.

Scientific Research Applications

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for boron-containing pharmaceuticals.

    Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique reactivity.

    Catalysis: The compound is investigated for its catalytic properties in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which is the basis for its reactivity in organic synthesis and catalysis. The dioxaborolane ring structure also contributes to the stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Ethoxypropyl)-1,3,2-dioxaborinane
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the ethoxypropyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in specific synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H23BO3

Molecular Weight

214.11 g/mol

IUPAC Name

2-(3-ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C11H23BO3/c1-6-13-9-7-8-12-14-10(2,3)11(4,5)15-12/h6-9H2,1-5H3

InChI Key

PGYBAAORJNOZDB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCOCC

Origin of Product

United States

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